molecular formula C18H18N2O5 B3965565 3-[(4-methylphenyl)methyl]-4-(3-nitroanilino)-4-oxobutanoic acid

3-[(4-methylphenyl)methyl]-4-(3-nitroanilino)-4-oxobutanoic acid

Cat. No.: B3965565
M. Wt: 342.3 g/mol
InChI Key: GDDQPBOPOSQARD-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]-4-(3-nitroanilino)-4-oxobutanoic acid is an organic compound with a complex structure that includes aromatic rings, a nitro group, and a carboxylic acid group

Preparation Methods

The synthesis of 3-[(4-methylphenyl)methyl]-4-(3-nitroanilino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Friedel-Crafts acylation of toluene with succinic anhydride, followed by nitration and subsequent amination reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-[(4-Methylphenyl)methyl]-4-(3-nitroanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-4-(3-nitroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic rings and carboxylic acid group also play a role in its binding to proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

3-[(4-Methylphenyl)methyl]-4-(3-nitroanilino)-4-oxobutanoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-4-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-12-5-7-13(8-6-12)9-14(10-17(21)22)18(23)19-15-3-2-4-16(11-15)20(24)25/h2-8,11,14H,9-10H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDQPBOPOSQARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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